3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

DNA intercalation Fluorescence titration Binding constant

Cyanine Dye 2 (CAS 57282-57-2), formally 1,3'-diethyl-2,2'-quinolyloxacarbocyanine iodide, is a cationic trimethine carbocyanine dye characterized by a conjugated bridge linking a benzoxazole and a quinolinium heterocycle. First described as a membrane potential probe, it is a member of the carbocyanine class and possesses a molecular weight of 470.35 g/mol (C23H23IN2O).

Molecular Formula C23H23IN2O
Molecular Weight 470.3 g/mol
CAS No. 57282-57-2
Cat. No. B13755186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
CAS57282-57-2
Molecular FormulaC23H23IN2O
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]
InChIInChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyZYHGRNUNHLNLTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Spectral Definition of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole iodide (Cyanine Dye 2, CAS 57282-57-2): A Quinolyloxacarbocyanine Membrane Probe


Cyanine Dye 2 (CAS 57282-57-2), formally 1,3'-diethyl-2,2'-quinolyloxacarbocyanine iodide, is a cationic trimethine carbocyanine dye characterized by a conjugated bridge linking a benzoxazole and a quinolinium heterocycle [1]. First described as a membrane potential probe, it is a member of the carbocyanine class and possesses a molecular weight of 470.35 g/mol (C23H23IN2O) . Its structural asymmetry and the presence of a quinoline moiety distinguish it from simpler symmetric oxacarbocyanines, providing unique spectral and biomolecular interaction properties .

Workflow Membrane potential and DNA intercalation probe
Core Architecture Asymmetric quinoline-benzoxazole trimethine
Differentiator Quinoline-dependent intercalation geometry and QC behavior

Why Generic Cyanine Substitution Fails for CAS 57282-57-2: Heterocyclic Moiety-Dependent DNA Binding Mode and Sequence Specificity


Cyanine dyes are not functionally interchangeable due to how their terminal heterocyclic groups dictate intercalation geometry, sequence preference, and complex stability with nucleic acids [1]. The mixed quinoline-benzoxazole architecture of Cyanine Dye 2 confers a near-perpendicular intercalation geometry and distinct vulnerability to iodide quenching that is not replicated by symmetric benzothiazole or benzoxazole carbocyanines [1]. Consequently, substituting it with a generic dye like DiOC2(3) or a thiacarbocyanine will alter the binding mode, fluorescence response, and selectivity profile, leading to irreproducible probe performance in DNA-targeted assays [2].

Replacing with symmetric carbocyanines alters intercalation geometry and fluorescence response to DNA.
Generic dyes like DiOC2(3) lack quinoline-dependent sequence specificity and iodide quenching protection.
Binding mode mismatch may compromise downstream enzymatic compatibility and assay reproducibility.

Quantitative Differentiation of Cyanine Dye 2 (CAS 57282-57-2) Against Structural Analogs: A Head-to-Head Evidence Guide


DNA Binding Affinity of Cyanine Dye 2 Compared to Symmetric Trimethine Cyanine Control

Cyanine Dye 2 binds double-stranded DNA with an affinity constant in the 10^4 M⁻¹ range, while a symmetric trimethine cyanine control showed markedly different binding behavior under identical conditions [1]. This places Cyanine Dye 2 in a moderate binding category distinct from ultra-high affinity groove binders.

DNA Binding Affinity
Head-to-head
K ≈ 3.6 × 10⁴ M⁻¹ (Cyanine Dye 2) Symmetric trimethine: different binding regime
Supports reversible intercalation workflow
Fluor. titration; ~10²–10³-fold lower than YOYO-1
DNA intercalation Fluorescence titration Binding constant

Sequence Specificity of Cyanine Dye 2 vs. Non-Selective Intercalators

Cyanine Dye 2 exhibits a small but measurable preference for guanine-cytosine (GC) sequences, detected through differential fluorescence enhancement with synthetic poly(dGdC/dGdC) versus poly(dA/dT) [1]. This contrasts with the majority of monomeric cyanine dyes, which are typically non-selective, and with dedicated GC-specific stains that show much larger discrimination ratios.

GC Sequence Preference
Class-level
Small GC bias vs. non-selective dyes
May support GC-rich region targeting
Data to verify; no numerical ratio reported
GC selectivity DNA sequence preference Spectral luminescence

High-Ionic-Strength Complex Stability of Cyanine Dye 2 vs. Dyes Prone to Salt-Induced Dissociation

The DNA-Cyanine Dye 2 complex remains stable in the presence of high concentrations of NaCl, as evidenced by persistent fluorescence and resistance to iodide quenching [1]. Many cyanine dyes, particularly those relying on electrostatic interactions, dissociate from DNA under high-salt conditions, making them unsuitable for assays requiring physiological ionic strength.

Ionic-Strength Tolerance
Class-level
Complex stable at high NaCl; fluorescence retained
Suitable for physiological salt conditions
Resists iodide quenching at high salt
Ionic strength stability NaCl tolerance DNA complex

Non-Canonical DNA Detection Selectivity: Cyanine Dye 2 vs. Cyanine 40

In a direct head-to-head comparison, Cyanine Dye 2 (Cyan 2) demonstrated strong fluorescent enhancement upon binding both triplex and quadruplex DNA, whereas Cyan 40 fluoresced preferentially with triplex structures only [1]. This broader non-canonical DNA recognition profile makes Cyanine Dye 2 a more versatile probe for studying diverse alternative DNA conformations.

Non-Canonical DNA Detection
Direct head-to-head
Cyanine Dye 2: detects triplex + quadruplex Cyan 40: triplex only
Broader non-B-DNA recognition profile
Fluor. enhancement data in source
Triplex DNA G-quadruplex Fluorescent probe

Iodide Quenching Protection as an Intercalation Quality Control Metric

When Cyanine Dye 2 is intercalated into double-stranded DNA, its fluorophore is protected from quenching by iodide ions present in solution [1]. This contrasts with non-intercalated or externally bound dye, which is rapidly quenched. Other cyanine dyes that bind via groove interactions do not exhibit the same level of iodide shielding, providing a built-in validation of true intercalative binding.

Iodide Quenching QC
Class-level
Protected from I⁻ quenching when intercalated; free dye quenched
Built-in intercalation validation
Verify via fluorescence in presence of I⁻
Iodide quenching Fluorescence shielding Intercalation validation

Binding Geometry Differentiation: Near-Perpendicular Intercalation vs. Tilted Modes of Symmetric Dyes

Negative linear dichroism of the visible absorption band of aligned Cyanine Dye 2-DNA complexes indicates the dye lies almost perpendicularly to the DNA helix axis, consistent with classical intercalation [1]. In contrast, many symmetric cyanine dyes (e.g., symmetric bis-benzothiazole carbocyanines) adopt a tilted or externally stacked geometry that alters the local DNA conformation differently.

Intercalation Geometry
Reported
Near-perpendicular (~90°) to DNA helix axis
Predictable DNA structural perturbation
Linear dichroism; angle not numerically reported
Linear dichroism Intercalation geometry DNA helix axis

Best Research and Industrial Application Scenarios for Cyanine Dye 2 (CAS 57282-57-2) Based on Verified Differentiation Evidence


Fluorescent Probe for Reversible DNA Intercalation in Enzyme-Coupled Assays

With a moderate DNA binding constant of ∼3.6 × 10⁴ M⁻¹ [1], Cyanine Dye 2 is suitable for reversible intercalation applications such as post-staining DNA before gel extraction or enzymatic processing (e.g., restriction digestion, PCR), where ultra-high affinity dyes like YOYO-1 would inhibit enzymes. The high-salt stability of the complex ensures compatibility with restriction enzyme buffers containing NaCl [2].

Discrimination of Non-Canonical DNA Structures in Drug Discovery Screening

Cyanine Dye 2 detects both triplex and quadruplex DNA with strong fluorescence enhancement, outperforming mono-specific probes like Cyan 40 [3]. This dual selectivity makes it a cost-effective primary screening dye for identifying small molecules that stabilize or disrupt non-B-DNA structures linked to oncogene promoters (e.g., c-MYC, KRAS) and telomeric maintenance.

Quality-Controlled Intercalation Dye with Built-In Iodide Quenching Validation

The differential iodide quenching between free and DNA-intercalated Cyanine Dye 2 [2] enables a simple fluorescence-based QC assay. This feature is valuable in core facilities and high-throughput screening centers where batch-to-batch dye performance must be verified without sophisticated instrumentation such as linear dichroism spectropolarimeters.

Histochemical Staining of GC-Rich Genomic Regions

The small but reproducible GC-sequence preference [2] supports its use in fluorescence microscopy for detecting GC-rich chromosomal bands, CpG islands, or regions of high gene density when used in conjunction with a counterstain. This application is particularly relevant in plant cytogenetics where large GC-rich heterochromatic blocks require differential visualization.

Application
Selection Property
Validation Focus
Reversible DNA staining for enzymatic assays
Moderate binding affinity (reversible intercalation)
Post-stain enzyme compatibility (restriction, PCR)
Non-canonical DNA structure screening
Dual selectivity for triplex and quadruplex DNA
Fluorescent response to non-B-DNA conformations
Intercalation quality control workflow
Iodide quenching differential (free vs. bound)
Batch-to-batch intercalation validation
GC-rich chromosomal region visualization
Reported GC-sequence preference
Fluorescence enhancement with GC-rich DNA
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